6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol
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Overview
Description
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol is a complex organic compound characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a formylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol typically involves multiple steps, starting with the preparation of the cyclopropylaminocarbonyl intermediate. This intermediate is then reacted with a phenylboronic acid derivative under Suzuki-Miyaura coupling conditions to form the desired product. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-carboxyphenol.
Reduction: 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyphenol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylaminocarbonyl group may form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. Additionally, the formyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylaminocarbonyl)phenylboronic acid: Shares the cyclopropylaminocarbonyl group but lacks the formylphenol moiety.
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol: Similar structure but without the formyl group.
Uniqueness
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both the cyclopropylaminocarbonyl and formylphenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-cyclopropyl-3-(3-formyl-2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-13-5-2-6-15(16(13)20)11-3-1-4-12(9-11)17(21)18-14-7-8-14/h1-6,9-10,14,20H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKRHLGEPRTXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685332 |
Source
|
Record name | N-Cyclopropyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-30-9 |
Source
|
Record name | N-Cyclopropyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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